Schidigerasaponin D5 Schidigerasaponin D5 Schidigerasaponin D5, also known as timosaponin aiii, belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Schidigerasaponin D5 is considered to be a practically insoluble (in water) and relatively neutral molecule. Schidigerasaponin D5 has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, schidigerasaponin D5 is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, schidigerasaponin D5 can be found in eggplant and fruits. This makes schidigerasaponin D5 a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 266998-04-3
VCID: VC4095314
InChI: InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
Molecular Formula: C39H64O13
Molecular Weight: 740.9 g/mol

Schidigerasaponin D5

CAS No.: 266998-04-3

Cat. No.: VC4095314

Molecular Formula: C39H64O13

Molecular Weight: 740.9 g/mol

* For research use only. Not for human or veterinary use.

Schidigerasaponin D5 - 266998-04-3

Specification

CAS No. 266998-04-3
Molecular Formula C39H64O13
Molecular Weight 740.9 g/mol
IUPAC Name 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3
Standard InChI Key MMTWXUQMLQGAPC-UHFFFAOYSA-N
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1

Introduction

Structural Characteristics of Schidigerasaponin D5

Molecular Configuration

Schidigerasaponin D5 belongs to the spirostanol saponin class, characterized by a steroidal aglycone (spirostane) linked to oligosaccharide chains. Its molecular formula, C39_{39}H64_{64}O13_{13}, corresponds to a molecular weight of 740.9 g/mol . The structure includes a 27-carbon spirostane backbone with two sugar moieties: a β-D-glucopyranosyl unit and a branched oligosaccharide chain. Key features include:

  • Spirostane Core: A tetracyclic steroid skeleton with a spiroketal group at C-22, critical for bioactivity .

  • Saccharide Chains: Two glucose residues attached via glycosidic bonds at C-3 and C-26, enhancing solubility and receptor interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC39_{39}H64_{64}O13_{13}
Molecular Weight740.9 g/mol
SMILESCC1CCC2(C(C3C(O2)CC4C3(...)OC1
InChIKeyMMTWXUQMLQGAPC-UHFFFAOYSA-N

Stereochemical Considerations

The configuration at C-25 (25R or 25S) significantly influences bioactivity. For example:

  • 25R Diastereomers: Exhibit stronger cytotoxic effects against SW620 colon cancer cells (IC50_{50} = 29.81–33.91 μM) .

  • 25S Diastereomers: Show reduced activity, underscoring the role of stereochemistry in pharmacological interactions .

Isolation and Synthesis

Extraction from Natural Sources

Schidigerasaponin D5 is typically isolated via solvent extraction followed by chromatographic purification:

  • Plant Material: Stems of Yucca schidigera or roots of Asparagus racemosus are extracted with methanol or ethanol .

  • Chromatography: High-performance liquid chromatography (HPLC) on C30_{30} columns resolves 25R/S diastereomers, achieving >95% purity .

Synthetic Approaches

Total synthesis remains challenging due to the compound’s stereochemical complexity. Semi-synthetic routes involve:

  • Aglycone Modification: Functionalization of the spirostane core followed by glycosylation .

  • Enzymatic Glycosylation: Use of glycosyltransferases to attach sugar units regioselectively .

Pharmacological Activities

Cytotoxic Effects

Schidigerasaponin D5 demonstrates dose-dependent cytotoxicity against multiple cancer cell lines:

Table 2: Cytotoxic Activity of Schidigerasaponin D5

Cell LineIC50_{50} (μM)ConfigurationSource
SW620 (Colon)29.81–33.9125R
HL60 (Leukemia)12.3325R
A549 (Lung)10.225R

Mechanistically, it induces apoptosis via mitochondrial pathway activation and caspase-3 cleavage .

Antifungal Properties

The compound inhibits growth of food-deteriorating yeasts (Saccharomyces cerevisiae, MIC = 3.13–12.5 μM) and dermatophytes (Candida albicans, MIC = 6.25 μM) . Its amphiphilic structure disrupts fungal membrane integrity .

Neuroprotective and Anti-inflammatory Effects

Preliminary studies suggest:

  • Anti-Alzheimer’s Activity: Inhibition of acetylcholinesterase (IC50_{50} = 6.0 μM) .

  • Anti-inflammatory Action: Suppression of NF-κB signaling in macrophages .

Analytical Methods for Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 13C^{13}\text{C}-NMR identifies spirostane carbons (e.g., δC_C 109.3–109.8 for C-22) .

  • HRESI-MS: Confirms molecular formula (m/z 593.3705 [M+H]+^+) .

Chromatographic Profiling

  • HPLC-DAD: Quantifies diastereomers using C30_{30} columns (Retention time: 25R = 18.2 min, 25S = 19.5 min) .

  • HPTLC: Screens crude extracts with vanillin-sulfuric acid staining .

Applications and Challenges

Research Challenges

  • Low Natural Abundance: Yields from plants rarely exceed 0.02% .

  • Stereochemical Purity: 25R/S separation requires specialized columns, increasing costs .

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